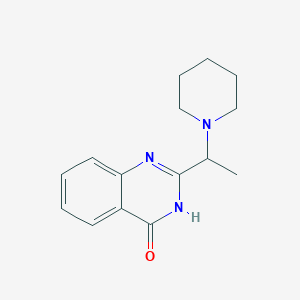
2-(1-piperidinoethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-piperidinoethyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C15H19N3O . It contains a total of 40 bonds, including 21 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary aromatic amine, and 1 tertiary aliphatic amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 38 atoms: 19 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . The structure includes a variety of bonds and functional groups, contributing to its unique chemical properties .Mechanism of Action
The mechanism of action of 2-(1-piperidinoethyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound can inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which are involved in cellular signaling pathways. Additionally, this compound has been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and modulate the activity of ion channels and receptors in the brain. Additionally, this compound has been found to have anti-inflammatory and antitumor properties, as well as neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-piperidinoethyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(1-piperidinoethyl)-4(3H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Other potential future directions include the development of new synthesis methods for this compound and the investigation of its potential use in other fields, such as agriculture and materials science.
Synthesis Methods
The synthesis of 2-(1-piperidinoethyl)-4(3H)-quinazolinone can be achieved through various methods, including the reaction of 2-aminobenzamide with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as sodium hydride. The reaction mixture is then heated and refluxed to yield this compound as a white solid. Other methods of synthesis include the reaction of 2-aminobenzamide with 1-(2-bromoethyl)piperidine hydrobromide, as well as the use of different piperidine derivatives.
Scientific Research Applications
2-(1-piperidinoethyl)-4(3H)-quinazolinone has been extensively studied for its potential use in drug development. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
2-(1-piperidin-1-ylethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(18-9-5-2-6-10-18)14-16-13-8-4-3-7-12(13)15(19)17-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZUQBBUSFFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)
![3-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2784446.png)
![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)


![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)



![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)

![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)
![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)